methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate
Description
Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate (CAS: 1934409-21-8) is a cyclopropane-derived organosulfur compound with the molecular formula C₅H₇ClO₄S and a molar mass of 198.62 g/mol . It features a cyclopropane ring substituted with a methyl carboxylate group and a chlorosulfonyl moiety. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive sulfonyl chloride group, which facilitates nucleophilic substitutions .
Key physicochemical properties include its liquid state at room temperature and storage recommendations at 4°C to maintain stability . Hazard statements (e.g., H314: Causes severe skin burns and eye damage) highlight the need for careful handling .
Properties
CAS No. |
1934409-21-8 |
|---|---|
Molecular Formula |
C5H7ClO4S |
Molecular Weight |
198.63 g/mol |
IUPAC Name |
methyl 1-chlorosulfonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7ClO4S/c1-10-4(7)5(2-3-5)11(6,8)9/h2-3H2,1H3 |
InChI Key |
PRBHHHNJTDFWTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate can be synthesized through the reaction of cyclopropanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction typically involves the following steps:
Chlorosulfonation: Cyclopropanecarboxylic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
Esterification: The resulting chlorosulfonyl derivative is then esterified with methanol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The process typically includes large-scale chlorosulfonation and esterification steps under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclopropane derivatives.
Elimination Reactions: Alkenes or other unsaturated compounds.
Hydrolysis: Cyclopropanecarboxylic acid and methanol.
Scientific Research Applications
Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate with structurally analogous cyclopropane carboxylate derivatives.
Structural and Functional Group Comparison
Reactivity and Functional Versatility
Biological Activity
Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclopropane ring and a chlorosulfonyl group. This compound has drawn attention in biochemical research due to its potential biological activities, primarily attributed to its ability to modify proteins through covalent bonding.
- Molecular Formula : CHClOS
- Molecular Weight : Approximately 194.62 g/mol
- Structural Features :
- Cyclopropane ring
- Chlorosulfonyl group
- Methyl ester functional group
The presence of the chlorosulfonyl moiety enhances the compound's reactivity, allowing it to interact with various biological targets, particularly nucleophilic sites on proteins and enzymes.
The biological activity of this compound is primarily driven by the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic residues in proteins, leading to:
- Enzyme Inhibition : The modification of enzymes can inhibit their activity, providing insights into enzyme mechanisms and potential therapeutic applications.
- Protein Modification : The ability to alter protein function may have implications in drug development and understanding disease mechanisms.
Biological Activity Findings
Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anti-inflammatory activities. The following table summarizes relevant findings from various studies:
Case Study 1: Enzyme Interaction
A study focused on the interaction of this compound with serine proteases demonstrated that the chlorosulfonyl group effectively modified the active site, inhibiting enzymatic function. This modification was reversible under certain conditions, indicating potential for therapeutic applications in enzyme-related diseases.
Case Study 2: Cytotoxic Effects
In vitro studies examined the cytotoxic effects of this compound against various cancer cell lines, including human colorectal cancer cells (HCT-116). Results indicated that while the compound did not exhibit substantial cytotoxicity at lower concentrations, higher doses led to significant cell death, suggesting a dose-dependent effect that warrants further investigation.
Applications in Research and Industry
This compound has diverse applications across several fields:
- Medicinal Chemistry : Its ability to modify proteins makes it a valuable tool for studying enzyme mechanisms and developing novel therapeutics.
- Agrochemicals : The compound can serve as an intermediate in synthesizing agrochemicals with enhanced properties.
- Material Science : Its reactivity allows for the development of specialty chemicals with unique functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
